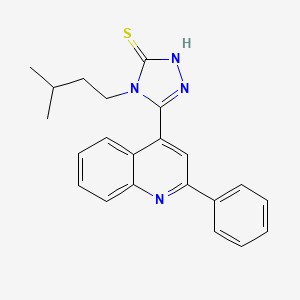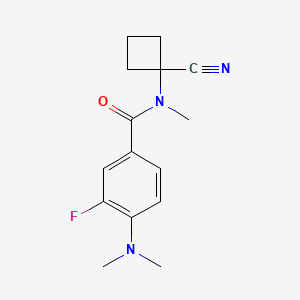![molecular formula C23H16N6OS B2375268 (E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1207061-55-9](/img/structure/B2375268.png)
(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C23H16N6OS and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal Agents
A study by Soliman et al. (2020) explored the synthesis and characterization of compounds including acrylamide derivatives for use as insecticidal agents. They focused on the toxicological and biochemical impacts of these compounds against the cotton leafworm, Spodoptera littoralis, demonstrating their potential in pest control applications (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antiproliferative Activity
Ilić et al. (2011) synthesized a range of triazolopyridazine derivatives and evaluated their antiproliferative activity, particularly against endothelial and tumor cells. This highlights the compound's potential in cancer research and therapy (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Antimicrobial Evaluations
Prakash et al. (2011) conducted a study on a series of triazolopyridine derivatives, assessing their antimicrobial activities. The study underscores the potential of these compounds in developing new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Antibacterial and Antifungal Activities
Patel and Patel (2015) investigated the synthesis of benzamide derivatives incorporating triazolopyridine and evaluated their antibacterial and antifungal activities. This research points to the usefulness of such compounds in addressing various bacterial and fungal infections (Patel & Patel, 2015).
Antiviral Activity
A study by Shamroukh and Ali (2008) focused on the synthesis of triazolopyridazine derivatives and their potential antiviral activity, specifically against hepatitis-A virus (HAV). This opens avenues for the development of new antiviral drugs (Shamroukh & Ali, 2008).
Anti-Diabetic Drug Development
Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolopyridazine-substituted piperazines and evaluated them for their potential as anti-diabetic medications. This research contributes to the development of novel treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Eigenschaften
IUPAC Name |
(E)-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N6OS/c30-22(11-8-19-7-3-13-31-19)25-18-6-1-4-16(14-18)20-9-10-21-26-27-23(29(21)28-20)17-5-2-12-24-15-17/h1-15H,(H,25,30)/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBNLJPWKTYQMI-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)

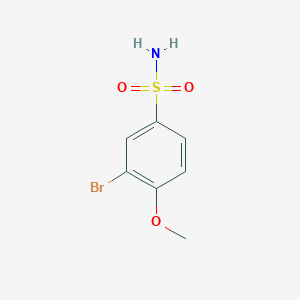


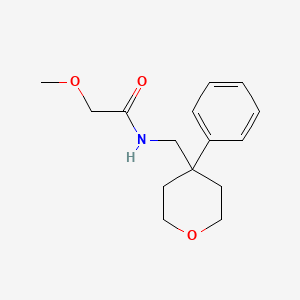

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375197.png)
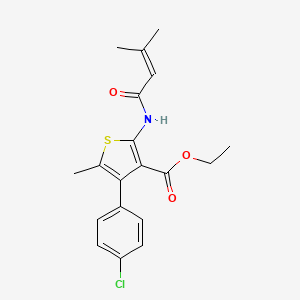
![3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2375200.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)
